molecular formula C18H15N5O3 B7167222 N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No.: B7167222
M. Wt: 349.3 g/mol
InChI Key: SSJBWGWIQBEAGD-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a triazole ring, a benzoxazine ring, and a carboxamide group

Properties

IUPAC Name

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-23-10-19-17(22-23)11-3-2-4-13(7-11)20-18(25)12-5-6-15-14(8-12)21-16(24)9-26-15/h2-8,10H,9H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJBWGWIQBEAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.

    Benzoxazine Ring Formation: This step often involves the reaction of an appropriate phenol derivative with formaldehyde and an amine, followed by cyclization.

    Coupling Reactions: The triazole and benzoxazine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its triazole ring is known for antifungal properties, while the benzoxazine moiety may contribute to anti-inflammatory and analgesic activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The benzoxazine ring may interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide: Similar structure but without the methyl group on the triazole ring.

    N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of the methyl group on the triazole ring in N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can influence its binding affinity and specificity towards biological targets, potentially enhancing its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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